Cas no 192203-95-5 (2-Pyridinamine, 3-(ethylsulfonyl)-)
2-Pyridinamine, 3-(ethylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinamine, 3-(ethylsulfonyl)-
- 3-(ethanesulfonyl)pyridin-2-amine
- EN300-7463728
- 3-ethylsulfonylpyridin-2-amine
- SCHEMBL24391531
- 844-963-2
- 192203-95-5
-
- Inchi: 1S/C7H10N2O2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
- InChI Key: MDLPRJUZGNPTQN-UHFFFAOYSA-N
- SMILES: C1(N)=NC=CC=C1S(CC)(=O)=O
Computed Properties
- Exact Mass: 186.04629874Da
- Monoisotopic Mass: 186.04629874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 81.4Ų
2-Pyridinamine, 3-(ethylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7463728-0.05g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 0.05g |
$275.0 | 2024-05-23 | |
| Enamine | EN300-7463728-0.1g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 0.1g |
$410.0 | 2024-05-23 | |
| Enamine | EN300-7463728-0.25g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 0.25g |
$586.0 | 2024-05-23 | |
| Enamine | EN300-7463728-0.5g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 0.5g |
$925.0 | 2024-05-23 | |
| Enamine | EN300-7463728-1.0g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 1.0g |
$1185.0 | 2024-05-23 | |
| Enamine | EN300-7463728-2.5g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 2.5g |
$2324.0 | 2024-05-23 | |
| Enamine | EN300-7463728-5.0g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 5.0g |
$3438.0 | 2024-05-23 | |
| Enamine | EN300-7463728-10.0g |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 10.0g |
$5099.0 | 2024-05-23 | |
| Aaron | AR028ICZ-50mg |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 50mg |
$404.00 | 2025-02-16 | |
| Aaron | AR028ICZ-100mg |
3-(ethanesulfonyl)pyridin-2-amine |
192203-95-5 | 95% | 100mg |
$589.00 | 2025-02-16 |
2-Pyridinamine, 3-(ethylsulfonyl)- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-Pyridinamine, 3-(ethylsulfonyl)-
Introduction to 2-Pyridinamine, 3-(ethylsulfonyl)- (CAS No. 192203-95-5)
2-Pyridinamine, 3-(ethylsulfonyl)-, identified by its Chemical Abstracts Service (CAS) number 192203-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine derivative class, a heterocyclic aromatic compound known for its diverse biological activities and applications in drug development. The structural features of 2-Pyridinamine, 3-(ethylsulfonyl)-, particularly the presence of an ethylsulfonyl group at the 3-position and an amine functional group at the 2-position, contribute to its unique chemical properties and potential therapeutic utilities.
The ethylsulfonyl group introduces a sulfonamide moiety, which is widely recognized for its role in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. This moiety is often incorporated into drug molecules to improve their binding affinity to biological targets and to modulate their pharmacokinetic profiles. In contrast, the amine group at the 2-position of the pyridine ring provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. Pyridine-based compounds are prevalent in various drug classes, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. The structural versatility of pyridine derivatives allows for the design of molecules that can interact with a wide range of biological targets, making them invaluable in drug discovery efforts.
2-Pyridinamine, 3-(ethylsulfonyl)- has been studied for its potential applications in several therapeutic areas. One notable area of interest is its role as a precursor or intermediate in the synthesis of more complex pharmacophores. Researchers have explored its reactivity with various functional groups to generate novel compounds with enhanced biological activities. For instance, the introduction of additional substituents at different positions on the pyridine ring can lead to derivatives with improved efficacy and selectivity against specific disease targets.
In addition to its use as a synthetic intermediate, 2-Pyridinamine, 3-(ethylsulfonyl)- has been investigated for its intrinsic biological properties. Preliminary studies suggest that this compound may exhibit pharmacological effects relevant to conditions such as inflammation and neurodegeneration. The sulfonamide moiety is known to modulate enzyme activity and receptor binding, which could be exploited for therapeutic purposes. Furthermore, the amine group provides a platform for interactions with biological macromolecules, including proteins and nucleic acids.
The synthesis of 2-Pyridinamine, 3-(ethylsulfonyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the pyridine ring followed by sulfonylation and functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The pharmaceutical industry has shown considerable interest in developing new drugs based on pyridine derivatives due to their proven efficacy and safety profiles. 2-Pyridinamine, 3-(ethylsulfonyl)- represents a promising candidate for further exploration in this context. Its unique structural features make it a versatile building block for designing molecules with tailored pharmacological properties. By leveraging modern computational methods such as molecular docking and virtual screening, researchers can identify potential lead compounds derived from this scaffold that may exhibit desirable therapeutic effects.
Recent research has also highlighted the importance of green chemistry principles in the synthesis of pharmaceutical intermediates like 2-Pyridinamine, 3-(ethylsulfonyl)-. Efforts are underway to develop environmentally sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with global trends toward sustainable pharmaceutical manufacturing practices.
The analytical characterization of 2-Pyridinamine, 3-(ethylsulfonyl)- is critical for ensuring its quality and purity before it can be used in further studies or commercial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for structural elucidation and purity assessment. These analytical methods provide detailed information about the compound's molecular structure and chemical composition.
In conclusion,2-Pyridinamine, 3-(ethylsulfonyl)- (CAS No. 192203-95-5) is a structurally interesting compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its biological activities and synthetic applications, paving the way for innovative approaches in medicinal chemistry.
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